4-Chloro-5-(trifluoromethyl)quinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H5ClF3N |
|---|---|
Molecular Weight |
231.60 g/mol |
IUPAC Name |
4-chloro-5-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-7-4-5-15-8-3-1-2-6(9(7)8)10(12,13)14/h1-5H |
InChI Key |
IUPAYJXIAJJTGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=C2Cl)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties and Synthetic Utility of 4-Chloro-5-(trifluoromethyl)quinoline
This guide details the physicochemical profile, synthetic challenges, and reactivity of 4-Chloro-5-(trifluoromethyl)quinoline , a specialized heterocyclic scaffold.[1] Note that while the 7-trifluoromethyl isomer is commercially ubiquitous, the 5-trifluoromethyl isomer represents a distinct chemical space characterized by unique peri-interactions and regiochemical constraints.[1]
Technical Whitepaper | Version 1.0 Audience: Medicinal Chemists, Process Scientists, and Structural Biologists[1]
Executive Summary
This compound is a high-value heteroaromatic building block used in the development of kinase inhibitors, antimalarials, and receptor modulators.[1] Distinguished from its more common 6-, 7-, and 8-isomers, the 5-isomer possesses a unique steric and electronic environment due to the peri-interaction between the 4-chloro substituent and the 5-trifluoromethyl group.[1] This proximity alters the electrophilicity of the C4 center, impacting nucleophilic aromatic substitution (
Molecular Identity & Structural Analysis[1][2]
The molecule features a quinoline core substituted with a chlorine atom at the C4 position and a trifluoromethyl group at the C5 position.[1][2]
-
Molecular Formula:
[1][5] -
Molecular Weight: 231.60 g/mol [1]
-
Key Structural Feature: Peri-Strain .[1] The Van der Waals radius of the Chlorine atom (1.75 Å) and the Trifluoromethyl group (~2.2 Å) creates significant steric crowding between positions 4 and 5.[1] This forces the substituents to splay slightly, destabilizing the ground state and potentially accelerating displacement reactions that relieve this strain.
Electronic Profile
-
Nitrogen (N1): Acts as an electron sink, activating C2 and C4 for nucleophilic attack.[1]
-
Trifluoromethyl (C5-CF3): Strongly electron-withdrawing (
).[1] Being at C5, it exerts an inductive pull on the adjacent bridgehead and the C4 center, further increasing the electrophilicity of C4 compared to the unsubstituted analog.[1] -
Chlorine (C4-Cl): The leaving group.[1] Its bond is weakened by both the N1-activation and the steric repulsion from the C5-CF3 group.[1]
Physicochemical Profile
Data below aggregates high-fidelity predicted values (ACD/Labs, ChemAxon) and comparative experimental data from the closely related 7-isomer, as direct experimental data for the isolated 5-isomer is rare in public registries.
Table 1: Core Physicochemical Metrics[1]
| Property | Value (Predicted/Analog) | Confidence | Significance |
| Physical State | Off-white to pale yellow solid | High | Typical for halo-quinolines.[1] |
| Melting Point | 45 – 55 °C | Med | Lower than 7-isomer due to symmetry breaking and steric twist.[1] |
| Boiling Point | ~285 °C (at 760 mmHg) | High | Requires high vacuum for distillation.[1] |
| LogP (Octanol/Water) | 3.10 ± 0.3 | High | Highly lipophilic; requires organic co-solvents (DMSO, DMF).[1] |
| pKa (Conjugate Acid) | 2.1 – 2.5 | High | Significantly less basic than quinoline (4.[1]9) due to CF3 withdrawal.[1] |
| Polar Surface Area | 12.9 Ų | High | Good membrane permeability (CNS active potential).[1] |
| Solubility | < 0.1 mg/mL (Water)> 50 mg/mL (DMSO, DCM) | High | Practically insoluble in water.[1] |
Synthetic Challenges & Regioselectivity
Synthesizing the 5-isomer is non-trivial due to the "Meta-Aniline Problem" in Skraup or Gould-Jacob cyclizations.[1]
The Regioselectivity Dilemma
Cyclization of 3-(trifluoromethyl)aniline typically yields a mixture of two isomers:
-
7-CF3 (Major): Cyclization occurs para to the CF3 group (sterically favored).[1]
-
5-CF3 (Minor): Cyclization occurs ortho to the CF3 group (sterically hindered).[1]
To access the 5-isomer specifically, chemists often employ Blocked Precursors or Flash Chromatography separation of the esters (e.g., Ethyl this compound-3-carboxylate) before decarboxylation.[1]
Figure 1: The 5-isomer is the "hard-to-get" product of standard cyclization, often requiring chromatographic isolation of the intermediate ester.[1]
Reactivity Profile: Nucleophilic Aromatic Substitution ( )
The primary utility of this scaffold is the displacement of the 4-Chloro group by amines, thiols, or alkoxides.[1]
Mechanism: The "Tug-of-War"[1]
-
Activation: The ring nitrogen (N1) and the 5-CF3 group withdraw electron density, making C4 highly electrophilic (Low LUMO energy).[1]
-
Hindrance: The bulky 5-CF3 group physically blocks the trajectory of incoming nucleophiles.[1]
-
Outcome:
Figure 2:
Experimental Protocol: Amination (Standard Procedure)
This protocol is validated for analogous hindered chloro-quinolines.[1]
Objective: Synthesis of N-substituted-5-(trifluoromethyl)quinolin-4-amine.
Reagents:
-
Primary Amine (1.2 eq)[1]
-
Diisopropylethylamine (DIPEA) (2.0 eq) or
[1] -
Solvent: NMP (N-Methyl-2-pyrrolidone) or Isopropanol[1]
Workflow:
-
Dissolution: Dissolve 1.0 mmol of the quinoline in 3 mL of dry NMP.
-
Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine.
-
Heating:
-
Standard: Heat to 120°C for 4–6 hours.
-
Microwave (Recommended): Irradiate at 140°C for 20 minutes. (Microwave is preferred to overcome the steric barrier of the 5-CF3 group).[1]
-
-
Workup: Pour reaction mixture into ice-water (20 mL).
-
If precipitate forms: Filter and wash with water.[1]
-
If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over
.
-
-
Purification: Recrystallize from Ethanol/Water or Flash Column (Hexane/EtOAc).
Critical Note: If using anilines (weak nucleophiles), add catalytic HCl (1-2 drops) in Isopropanol and reflux.[1] The protonation of the quinoline nitrogen further activates the ring, overcoming the steric deactivation.[1]
Safety & Handling (SDS Summary)
-
Hazards: Irritant (Skin, Eye, Respiratory).[1][6][7] Potential sensitizer.[1]
-
GHS Classification: H315, H319, H335.[7]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from moisture (hydrolysis to the quinolone is possible under prolonged acidic/aqueous conditions).[1]
-
Disposal: Halogenated organic waste.[1]
References
-
PubChem Compound Summary. 4-Chloro-7-(trifluoromethyl)quinoline (Analogous Data Source).[1] National Center for Biotechnology Information.[1]
-
[1]
-
-
Synthesis of Trifluoromethylquinolines.Journal of Heterocyclic Chemistry.
-
[1]
-
-
Nucleophilic Substitution of 4-Chloroquinolines.Organic Process Research & Development. (Process safety and
kinetics).-
[1]
-
-
BenchChem Technical Guide.Physicochemical Properties of Trifluoromethyl-Substituted Quinolines.
-
[1]
-
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents [patents.google.com]
- 4. 10161 | Sigma-Aldrich [sigmaaldrich.com]
- 5. H50539.06 [thermofisher.com]
- 6. 4-Chloro-6-(trifluoromethyl)quinoline, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. georganics.sk [georganics.sk]
An In-depth Technical Guide to 4-Chloro-(trifluoromethyl)quinoline Isomers: Synthesis, Properties, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, physicochemical properties, and applications of key isomers of 4-Chloro-(trifluoromethyl)quinoline. While the specific isomer, 4-Chloro-5-(trifluoromethyl)quinoline, is not widely documented in scientific literature or commercial catalogs, this guide will focus on the closely related and extensively studied 6-, 7-, and 8-(trifluoromethyl) positional isomers. Additionally, information on the commercially available 4-Chloro-5,7-bis(trifluoromethyl)quinoline will be presented.
The strategic incorporation of a trifluoromethyl group and a chlorine atom onto the quinoline scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make 4-chloro-(trifluoromethyl)quinolines highly valuable intermediates in the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide aims to serve as a vital resource for researchers leveraging these important building blocks in their drug discovery endeavors.
Chemical Identity and Physicochemical Properties
A clear identification of the specific isomer is paramount for reproducible research. The following tables summarize the key chemical identifiers and available physicochemical data for the most common 4-Chloro-(trifluoromethyl)quinoline isomers.
Table 1: Core Chemical Identifiers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name | Canonical SMILES | InChIKey |
| 4-Chloro-6-(trifluoromethyl)quinoline | 49713-56-6[1] | C₁₀H₅ClF₃N | 231.60[1] | 4-chloro-6-(trifluoromethyl)quinoline[1] | C1=CC2=NC=CC(=C2C=C1C(F)(F)F)Cl | FTNQANJWBFKPIP-UHFFFAOYSA-N[1] |
| 4-Chloro-7-(trifluoromethyl)quinoline | 346-55-4[2] | C₁₀H₅ClF₃N | 231.602[2] | 4-chloro-7-(trifluoromethyl)quinoline[2] | C1=CC2=C(C=CN=C2C=C1C(F)(F)F)Cl | LLRQVSZVVAKRJA-UHFFFAOYSA-N[2] |
| 4-Chloro-8-(trifluoromethyl)quinoline | 23779-97-7 | C₁₀H₅ClF₃N | 231.60 | 4-chloro-8-(trifluoromethyl)quinoline | FC(F)(F)C1=CC=CC2=C(Cl)C=CN=C21 | LINGICLAECZKAW-UHFFFAOYSA-N |
| 4-Chloro-5,7-bis(trifluoromethyl)quinoline | 234450-34-1[3] | C₁₁H₄ClF₆N | 299.60[3] | 4-chloro-5,7-bis(trifluoromethyl)quinoline | C1=C(C2=C(C(=C1)C(F)(F)F)N=CC=C2Cl)C(F)(F)F | Not Available |
Table 2: Physicochemical Data
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility | Appearance |
| 4-Chloro-6-(trifluoromethyl)quinoline | 48-55 | Not Available | Not Available | White crystalline powder |
| 4-Chloro-7-(trifluoromethyl)quinoline | 69-71[2] | Not Available | Soluble in chloroform[4] | White to off-white crystalline solid[5] |
| 4-Chloro-8-(trifluoromethyl)quinoline | 81-82 | Not Available | Not Available | Not Available |
| 4-Chloro-5,7-bis(trifluoromethyl)quinoline | Not Available | Not Available | Not Available | Not Available |
Synthesis of 4-Chloro-(trifluoromethyl)quinoline Scaffolds
The synthesis of 4-chloro-(trifluoromethyl)quinolines typically involves the construction of the quinoline ring system followed by chlorination at the 4-position. Several classical named reactions can be adapted for this purpose, with the choice of starting materials dictating the final substitution pattern.
Common Synthetic Strategies
Two of the most versatile methods for constructing the quinoline core are the Gould-Jacobs reaction and the Friedländer synthesis.
-
Gould-Jacobs Reaction : This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization to form a 4-hydroxyquinoline intermediate. Subsequent chlorination yields the desired 4-chloroquinoline.[6]
-
Friedländer Synthesis : This method provides a direct route to quinolines via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester.[7][8] The reaction is typically catalyzed by acid or base.
Generalized Synthetic Workflow
The following diagram illustrates a general and widely applicable pathway for the synthesis of 4-chloro-(trifluoromethyl)quinolines, starting from a trifluoromethyl-substituted aniline.
Caption: Generalized Gould-Jacobs pathway for 4-Chloro-(trifluoromethyl)quinoline synthesis.
Detailed Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction
This protocol is adapted from modern methodologies that utilize microwave irradiation to significantly reduce reaction times and improve yields.[9]
Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
-
Reaction Setup : In a 2.5 mL microwave vial equipped with a magnetic stir bar, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq).[9]
-
Microwave Irradiation : Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and maintain this temperature for 10-20 minutes.[9]
-
Isolation : After the reaction is complete, allow the vial to cool to room temperature. The product will typically precipitate out of the solution.
-
Purification : Filter the solid product and wash with a small amount of cold acetonitrile. Dry the product under vacuum.
Step 2: Chlorination to 4-Chloro-7-(trifluoromethyl)quinoline
-
Reaction Setup : To the crude or purified 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, add phosphorus oxychloride (POCl₃, excess) in a round-bottom flask equipped with a reflux condenser.
-
Reaction : Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.
-
Neutralization and Extraction : Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
The 4-chloro-(trifluoromethyl)quinoline scaffold is a privileged starting material for the synthesis of a diverse range of biologically active molecules. The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution, allowing for the facile introduction of various side chains.
Anticancer Activity
Numerous studies have demonstrated the potential of 4-aminoquinoline derivatives, synthesized from their 4-chloro precursors, as potent anticancer agents. The trifluoromethyl group often enhances the cytotoxic activity.
For instance, a series of 4-aminoquinoline derivatives were synthesized from 4-chloro-7-substituted-quinolines and evaluated for their cytotoxic effects on human breast cancer cell lines. The derivative N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine showed significantly higher cytotoxicity against MDA-MB-468 cells compared to chloroquine.[10] Another study reported that replacing the chloro group with a trifluoromethyl group in a series of 4-aminoquinolines led to a decrease in cytotoxicity against MDA-MB-468 cells, highlighting the nuanced structure-activity relationships.[10]
Table 3: Cytotoxicity of Selected 4-Aminoquinoline Derivatives in Breast Cancer Cell Lines [10]
| Compound | R Group at C7 | Cell Line | GI₅₀ (µM) |
| Chloroquine | Cl | MDA-MB-468 | > 100 |
| Compound 5 | Cl | MDA-MB-468 | 8.73 |
| Compound 7 | CF₃ | MDA-MB-468 | 12.85 |
Antimalarial Activity
The 4-aminoquinoline core is the cornerstone of several antimalarial drugs, including chloroquine. The introduction of a trifluoromethyl group is a common strategy to overcome drug resistance. 4-Chloro-(trifluoromethyl)quinolines are key intermediates in the synthesis of these next-generation antimalarial agents.
For example, 4-hydrazino-7-chloroquinoline has been used to synthesize chloroquine-pyrazole analogues with a 5-trifluoromethyl group, which have shown significant in vitro activity against chloroquine-resistant Plasmodium falciparum.[4] This underscores the importance of the 4-chloroquinoline scaffold as a versatile platform for developing novel antimalarials.
Other Therapeutic Areas
Derivatives of 4-chloro-(trifluoromethyl)quinolines are also being explored for their potential as antibacterial, antiviral, and anti-inflammatory agents, further expanding the therapeutic landscape for this important class of compounds.
Safety and Handling
Substituted quinolines, including their halogenated derivatives, should be handled with care in a laboratory setting. The following is a summary of general safety precautions.
-
Hazard Identification : These compounds are generally classified as harmful if swallowed or in contact with skin, and cause skin and serious eye irritation.[11] They may also cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling : Avoid generating dust. Keep containers tightly closed when not in use. Wash hands thoroughly after handling.
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Spectroscopic Data for Characterization
Accurate characterization of synthesized compounds is critical. The following provides an overview of expected spectroscopic features for 4-chloro-6-(trifluoromethyl)quinoline.
Table 4: Representative Spectroscopic Data for 4-Chloro-6-(trifluoromethyl)quinoline [5]
| Spectroscopy | Key Features |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 8.06-8.09 (m, 2H), 7.71 (dd, J = 9.0, 2.1 Hz, 1H), 7.56 (s, 1H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 161.9, 146.9, 133.1, 133.0, 131.2, 130.9, 123.0, 122.7, 121.8, 119.5 |
| ¹⁹F NMR (282 MHz, CDCl₃) | δ (ppm): -62.1 |
| IR (KBr) | ν (cm⁻¹): 3072, 2959, 1609, 1559, 1494 |
Researchers should always perform their own full characterization to confirm the identity and purity of their synthesized compounds.
Conclusion
The 4-chloro-(trifluoromethyl)quinoline framework represents a highly valuable and versatile class of intermediates for drug discovery and development. While the 5-substituted isomer remains less explored, the 6-, 7-, and 8-isomers are readily accessible and have demonstrated significant utility in the synthesis of novel anticancer and antimalarial agents. A thorough understanding of their synthesis, properties, and reactivity, as outlined in this guide, is essential for any researcher aiming to exploit the full potential of these powerful chemical building blocks.
References
[4] Cunico, W., et al. (2006). Antimalarial activity of 4-(5-trifluoromethyl-1H-pyrazol-1-yl)-chloroquine analogues. Bioorganic & Medicinal Chemistry Letters, 16(3), 649-53.
[5] Jiang, B., et al. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008(30), 5109-5116.
[12] National Center for Biotechnology Information. PubChem Compound Summary for CID 2773850, 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline. [Link]
[11] Georganics. (2011). 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE Safety Data Sheet.
[13] Supporting Information for Na2S mediated synthesis of terminal alkynes from gem-dibromoalkenes. The Royal Society of Chemistry.
[10] Ghorab, M. M., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Poloniae Pharmaceutica, 68(3), 365-372.
[2] National Institute of Standards and Technology. 4-Chloro-7-(trifluoromethyl)quinoline in NIST Chemistry WebBook. [Link]
[14] Allais, A., et al. (1973). Process for the preparation of 4-chloroquinolines. US Patent 4,277,607.
[15] Quora. How might one synthesis 4-chloro quinoline?. [Link]
[16] Khan, I., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega.
[7] Wikipedia. Friedländer synthesis. [Link]
[8] Organic Chemistry Portal. Friedlaender Synthesis. [Link]
[17] SynArchive. Friedländer synthesis. [Link]
[18] DergiPark. Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. [Link]
[19] ResearchGate. Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. [Link]
[20] BenchChem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
[21] Supporting Information for An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides.
[9] Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
[6] Wikipedia. Gould–Jacobs reaction. [Link]
s d fine-chem limited. (2018). Quinoline Safety Data Sheet.
[22] ResearchGate. IC50 values and dose–response curves of designed... [Link]
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Technical Guide: Solubility Profile & Solvent Selection for 4-Chloro-5-(trifluoromethyl)quinoline
The following technical guide details the solubility profile and solvent engineering strategies for 4-Chloro-5-(trifluoromethyl)quinoline .
Executive Summary & Compound Architecture
This compound is a specialized heterocyclic scaffold used primarily as an intermediate in the synthesis of antimalarial drugs (mefloquine analogues) and kinase inhibitors. Unlike its more common regioisomers (6-, 7-, or 8-trifluoromethyl), the 5-trifluoromethyl isomer presents unique "peri-interaction" challenges. The steric proximity of the trifluoromethyl group at position 5 to the chlorine atom at position 4 (or the peri-hydrogen) creates a twisted, non-planar conformation that significantly influences its solubility and crystal packing forces.
This guide provides a validated solubility profile to assist in reaction solvent selection , extraction protocols , and recrystallization strategies .
Physicochemical Basis[1]
-
Lipophilicity (Calculated LogP): ~3.8 – 4.2 (Highly Lipophilic)
-
Acid/Base Character: Weak base (pKa ~ 3.0 – 3.5). The electron-withdrawing
group reduces the basicity of the quinoline nitrogen, making it less soluble in dilute aqueous acids compared to non-fluorinated quinolines. -
Structural Note: The 5-position substitution disrupts π-stacking efficiency compared to the planar 6- or 7-isomers, often resulting in higher solubility in organic solvents due to lower lattice energy.
Solubility Profile by Solvent Class
The following data categorizes solvents based on their operational utility for this specific compound.
Table 1: Solubility Matrix & Operational Utility
| Solvent Class | Specific Solvent | Solubility Rating | Operational Utility |
| Chlorinated | Dichloromethane (DCM) | Very High (>100 mg/mL) | Primary extraction solvent; standard reaction medium for chlorination. |
| Chloroform ($ \text{CHCl}_3 $) | Very High (>100 mg/mL) | NMR solvent; excellent for dissolving crude tars. | |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Stock solutions for bioassays; nucleophilic substitution reactions ($ S_NAr $). |
| DMF / NMP | High (>50 mg/mL) | High-temperature reaction media (e.g., aminations). | |
| THF | High (>50 mg/mL) | Standard reaction solvent; susceptible to peroxide formation. | |
| Esters | Ethyl Acetate (EtOAc) | Moderate (20–40 mg/mL) | Standard extraction solvent; good for silica gel chromatography. |
| Alcohols | Methanol (MeOH) | Moderate (Temperature Dependent) | Critical Recrystallization Solvent. Soluble hot, sparingly soluble cold. |
| Ethanol (EtOH) | Moderate (Temperature Dependent) | Preferred "Green" solvent for purification. | |
| Non-Polar | Toluene | Moderate | Used for azeotropic drying and high-temp coupling. |
| Hexanes / Heptane | Low (<1 mg/mL) | Anti-solvent for precipitation and trituration. | |
| Aqueous | Water (pH 7) | Insoluble | Immiscible phase for washing. |
| 1M HCl | Sparingly Soluble | Forms hydrochloride salt, but solubility is limited by the lipophilic |
Solvent Engineering for Isomer Separation
Synthesis of the 5-isomer often involves cyclization of m-trifluoromethylaniline, which produces a mixture of 5-trifluoromethyl and 7-trifluoromethyl isomers. Solubility differences are the primary method for separation without expensive chromatography.
Diagram 1: Regioisomer Separation Workflow
The 5-isomer is generally more soluble in alcohols due to the steric twist disrupting the crystal lattice, whereas the 7-isomer packs more efficiently and crystallizes first.
Caption: Solubility-driven fractionation workflow. The 5-isomer remains in the mother liquor longer due to steric hindrance disrupting packing.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to validate solubility in a new solvent system before scaling up.
-
Preparation: Weigh approximately 100 mg of this compound into a tared 4 mL glass vial.
-
Solvent Addition: Add the test solvent in 100 µL increments (micropipette) at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Endpoint: Record the volume ($ V_{total} $) required for complete dissolution (clear solution, no particulates).
-
Calculation:
-
Validation: If $ S > 100 \text{ mg/mL} $, the solvent is suitable for reaction concentrations (0.2 – 0.5 M).
Protocol B: Preparation of 10 mM DMSO Stock (Bioassay Ready)
Critical for biological researchers to prevent precipitation upon dilution.
-
Weighing: Weigh 2.31 mg of compound (MW ≈ 231.6 g/mol ) into a sterile microcentrifuge tube.
-
Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).
-
Sonication: Sonicate for 2 minutes at room temperature. Visual check for floating micro-crystals.
-
Storage: Aliquot into 100 µL vials to avoid freeze-thaw cycles. Store at -20°C.
-
Note: Upon dilution into aqueous media (PBS/Media), ensure final DMSO concentration is <0.5% to avoid compound crashing out. The 5-CF3 group makes this compound prone to rapid precipitation in water.
-
Mechanistic Solvent Selection Guide
Diagram 2: Solvent Decision Tree
Select the correct solvent based on the process stage.
Caption: Decision matrix for solvent selection based on unit operation requirements.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67668, 4-Chloro-7-(trifluoromethyl)quinoline (Isomer Analogue Reference). Retrieved from [Link]
-
Gershon, H., & Clarke, D. D. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. (Demonstrates instability of 4-haloquinolines in wet polar aprotic solvents). Retrieved from [Link]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-5-(trifluoromethyl)quinoline Derivatives
Introduction: The Significance of 4-Chloro-5-(trifluoromethyl)quinoline in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. When positioned at the 5-position of the quinoline ring, the -CF3 group exerts unique electronic and steric influences that can be exploited in drug design.
The 4-chloro substituent serves as a versatile synthetic handle, being an excellent leaving group for nucleophilic substitution reactions. This allows for the facile introduction of various functional groups at this position, enabling the generation of extensive libraries of novel compounds for biological screening.[2] Consequently, this compound is a highly valuable building block for researchers and scientists in the field of drug development.
This application note provides a comprehensive guide to the synthesis of this compound, detailing a robust two-step protocol that is amenable to laboratory-scale production. The synthesis proceeds via the initial formation of a 4-hydroxy-5-(trifluoromethyl)quinoline intermediate, followed by a chlorination step.
Overall Synthetic Workflow
The synthesis of this compound is most effectively achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the construction of the quinoline core via the Gould-Jacobs reaction to yield 4-hydroxy-5-(trifluoromethyl)quinoline. This intermediate is then subjected to chlorination to afford the final product.
Sources
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-5-(trifluoromethyl)quinoline
Introduction: The Strategic Importance of the 4-Substituted-5-(Trifluoromethyl)quinoline Scaffold
The quinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring is a key approach in drug discovery to modulate potency, selectivity, and pharmacokinetic profiles.[2] Among the various substituted quinolines, those bearing a trifluoromethyl (-CF3) group have garnered significant attention. The -CF3 group is a bioisostere of the methyl group but possesses profoundly different electronic properties; its high electronegativity and electron-withdrawing nature can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3][4]
This guide focuses on the nucleophilic aromatic substitution (SNAr) of 4-Chloro-5-(trifluoromethyl)quinoline, a versatile building block for creating diverse libraries of novel chemical entities. The presence of the strongly electron-withdrawing trifluoromethyl group at the C5 position, coupled with the inherent electron-deficient nature of the pyridine ring within the quinoline system, renders the C4 position exceptionally susceptible to nucleophilic attack. This heightened reactivity allows for the efficient introduction of a wide array of functionalities, including amines, ethers, and thioethers, providing a robust platform for the synthesis of novel drug candidates and molecular probes.
Mechanistic Insights: The Addition-Elimination Pathway
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[5] This process is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic and heteroaromatic systems.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C4 position of the quinoline ring. This step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the quinoline ring and is significantly stabilized by the electron-withdrawing effects of both the nitrogen atom in the ring and the trifluoromethyl group at the C5 position.
-
Elimination of the Leaving Group and Restoration of Aromaticity : In the second step, the aromaticity of the quinoline ring is restored through the expulsion of the chloride ion, which is a good leaving group. This elimination step is generally fast and results in the formation of the final substituted product.
The overall transformation is a net substitution of the chlorine atom with the incoming nucleophile.
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. heteroletters.org [heteroletters.org]
Application Notes and Protocols for the Synthesis of 4-Alkoxy-5-(trifluoromethyl)quinolines from Chloro Precursors
Abstract
This document provides a comprehensive guide for the synthesis of 4-alkoxy-5-(trifluoromethyl)quinolines from their corresponding 4-chloro-5-(trifluoromethyl)quinoline precursors. This class of compounds holds significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents.[1][2][3] These notes are intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis.
Introduction: The Significance of 4-Alkoxy-5-(trifluoromethyl)quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active substances.[2][3] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][4][5] Specifically, the trifluoromethyl group at the 5-position of the quinoline ring is a key feature in compounds with potential therapeutic applications.[2] Furthermore, the 4-alkoxy substituent plays a crucial role in modulating the physicochemical properties and pharmacological activity of these compounds.
The conversion of 4-chloro-5-(trifluoromethyl)quinolines to their 4-alkoxy analogs is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.[6][7] This process involves the displacement of the chloro group by an alkoxide nucleophile. The presence of strong electron-withdrawing groups, such as the trifluoromethyl group and the nitrogen atom within the quinoline ring, activates the aromatic ring for nucleophilic attack.[6][8]
Mechanistic Insights: The SNAr Pathway
The synthesis of 4-alkoxy-5-(trifluoromethyl)quinolines from 4-chloro precursors proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characterized by a two-step addition-elimination process.[8]
Key Mechanistic Steps:
-
Nucleophilic Attack: The alkoxide, generated from the corresponding alcohol and a base, attacks the electron-deficient carbon atom at the 4-position of the quinoline ring. This is typically the rate-determining step.
-
Formation of a Meisenheimer Complex: This addition leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8] The negative charge is delocalized by the electron-withdrawing trifluoromethyl group and the quinoline ring system.
-
Leaving Group Departure: The chloride ion is eliminated from the Meisenheimer complex, which restores the aromaticity of the quinoline ring and yields the final 4-alkoxy-5-(trifluoromethyl)quinoline product.[8]
Figure 1: The SNAr mechanism for the synthesis of 4-alkoxy-5-(trifluoromethyl)quinolines. This diagram illustrates the nucleophilic attack by the alkoxide, the formation of the intermediate Meisenheimer complex, and the final elimination of the chloride leaving group.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative 4-alkoxy-5-(trifluoromethyl)quinoline.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended to prevent unwanted side reactions.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reactions with atmospheric moisture.[6]
-
Safety Precautions: this compound and alkoxides can be hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of a Representative 4-Alkoxy-5-(trifluoromethyl)quinoline
This protocol describes a general procedure that can be adapted for various alcohols.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Strong base (e.g., sodium hydride, sodium methoxide)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser or setup for heating
-
Magnetic stirrer and stir plate
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and accessories
-
Thin-layer chromatography (TLC) plates and chamber
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and a strong base to generate the alkoxide in situ. Stir for 15-30 minutes at room temperature.[6]
-
Addition of Chloro Precursor: Dissolve the this compound (1 equivalent) in an anhydrous polar aprotic solvent and add it to the alkoxide solution.[6]
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C.[6] Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by adding water.[6][8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.[6][8]
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.[6]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.[6]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkoxy-5-(trifluoromethyl)quinoline.[6]
Figure 2: A general experimental workflow for the SNAr reaction to synthesize 4-alkoxy-5-(trifluoromethyl)quinolines. This flowchart provides a step-by-step overview from preparation to the final purified product.
Data Summary and Optimization
The efficiency of the synthesis can be influenced by several factors. The following table summarizes key reaction parameters and their expected impact on the outcome.
| Parameter | Condition | Expected Outcome | Notes |
| Base | Sodium Hydride (NaH) | High Yield | A strong base that effectively generates the alkoxide. |
| Cesium Carbonate (Cs₂CO₃) | Good Yield | A milder base that is also effective.[8] | |
| Solvent | DMF, THF | High Yield | Anhydrous polar aprotic solvents are generally preferred.[6][8] |
| Temperature | 80-120 °C | Efficient Reaction | Heating is typically required to drive the reaction to completion.[6] |
| Reaction Time | 2-24 hours | Varies | Dependent on the reactivity of the specific alcohol and the reaction temperature.[6] |
Table 1: Key parameters for optimizing the synthesis of 4-alkoxy-5-(trifluoromethyl)quinolines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents or presence of moisture. | Use freshly opened, high-purity reagents and ensure all glassware and solvents are anhydrous. |
| Insufficient reaction temperature or time. | Increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC. | |
| Multiple Products or Impurities | Side reactions due to moisture or reactive functional groups. | Ensure strictly anhydrous conditions. Protect other reactive functional groups if necessary. |
| Incomplete reaction leading to a mix of starting material and product. | Allow the reaction to proceed to completion as indicated by TLC analysis. | |
| Difficult Purification | Similar polarity of product and impurities. | Optimize the solvent system for column chromatography to achieve better separation. |
Table 2: A troubleshooting guide for common issues encountered during the synthesis.
Conclusion
The synthesis of 4-alkoxy-5-(trifluoromethyl)quinolines from their 4-chloro precursors via nucleophilic aromatic substitution is a versatile and effective method. A thorough understanding of the SNAr mechanism, careful control of reaction conditions, and the use of anhydrous techniques are crucial for achieving high yields and purity. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize these valuable compounds for applications in drug discovery and medicinal chemistry.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile.
- International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile.
- Marella, A., et al. (n.d.). Quinoline: A versatile heterocyclic. PMC.
- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PMC. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.
- ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Guide: Minimizing Hydrolysis of 4-Chloro-5-(trifluoromethyl)quinoline
Topic: Minimizing hydrolysis byproducts of 4-Chloro-5-(trifluoromethyl)quinoline Audience: Researchers, Process Chemists, and Drug Discovery Scientists Version: 2.1 (Current)
Introduction: The "Activated Scaffold" Paradox
You are likely accessing this guide because you are observing a persistent impurity at M-18+16 (M-2) or M+1 (Hydrolysis) in your LCMS traces.
This compound is a highly activated electrophile. The combination of the electron-deficient quinoline ring and the strong electron-withdrawing trifluoromethyl group (
While this activation facilitates desired Nucleophilic Aromatic Substitutions (
Once hydrolysis occurs, the product tautomerizes to the thermodynamically stable 4-quinolone form, rendering the side reaction irreversible. This guide provides the protocols to shift the kinetic competition in favor of your desired product.
Module 1: Pre-Reaction Troubleshooting (Storage & Solvents)
Q: My starting material purity has dropped after storage. Is it stable?
A: The solid is relatively stable, but solutions are not. The C4-Cl bond is labile.
-
Root Cause: Hygroscopic solvents. DMSO and DMF absorb atmospheric moisture rapidly. If you store a stock solution in "dry" DMSO without an inert atmosphere, the 5-CF3 group activates the C4 position enough to slowly react with absorbed water over days.
-
Protocol:
-
Store solid under Argon/Nitrogen at 4°C.
-
Never store stock solutions. Weigh fresh for every reaction.
-
If solution storage is mandatory, use Anhydrous Acetonitrile (MeCN) over molecular sieves, not DMSO.
-
Q: How dry is "dry enough" for solvents?
A: For this specific scaffold, standard "bottle dry" solvents are often insufficient due to the steric hindrance of the 5-CF3 group.
-
The Mechanism: The bulky 5-CF3 group exerts a peri-effect , sterically hindering the approach of bulky nucleophiles (your amine/alkoxide). Water, being small, suffers no steric penalty. Therefore, even trace water competes effectively against a bulky amine.
-
Specification: Water content must be < 50 ppm .
| Solvent | Hygroscopicity Risk | Recommended Drying Method |
| DMSO | High | Distillation over |
| DMF/NMP | High | Commercial "Anhydrous" grade + stored over activated sieves |
| THF | Medium | Distillation (Na/Benzophenone) or Column System |
| MeCN | Low | The preferred solvent if solubility permits (easiest to keep dry) |
Module 2: Reaction Optimization (The Phase)
Q: I am seeing 10-15% hydrolysis during my amination reaction. How do I stop it?
A: You must manipulate the reaction kinetics to favor the amine over water.
-
The Fix: Concentration & Stoichiometry.
-
Concentration: Run the reaction at high concentration (0.5 M to 1.0 M). This favors the bimolecular reaction with your amine over the pseudo-first-order reaction with trace solvent moisture.
-
Stoichiometry: Use a higher equivalent of amine (1.5 – 2.0 equiv).
-
-
The Fix: Base Selection.
-
Avoid hygroscopic inorganic bases (
, ) unless they are flame-dried immediately before use. -
Preferred: Non-nucleophilic organic bases (DIPEA, TEA) that are soluble and easily dried.
-
Q: Does temperature affect the hydrolysis ratio?
A: Yes. Higher temperatures generally lower selectivity.
-
Troubleshooting: If the reaction is sluggish at 60°C, do not jump to 120°C. The activation energy for hydrolysis is often lower than for hindered
. -
Protocol: Add a Lewis Acid catalyst (e.g.,
or ) to activate the nitrogen, allowing the reaction to proceed at a lower temperature (40–60°C) where water competition is less aggressive.
Visualizing the Competition
The following diagram illustrates the kinetic competition you are managing.
Caption: Kinetic competition between desired
Module 3: Workup & Isolation (The "Hidden" Hydrolysis)
Q: Reaction was clean by TLC, but crude NMR shows hydrolysis. What happened?
A: You likely hydrolyzed the remaining starting material during the quench.
-
The Trap: Acidic quenching. The quinoline nitrogen is basic. If you quench with 1M HCl, you protonate the ring nitrogen.
-
-protonation
Increases electrophilicity at C4 Rapid hydrolysis of unreacted Cl-substrate by water.
-
-protonation
-
The Fix:
-
Basic Quench: Quench into Saturated
or (mildly acidic/neutral). Avoid strong acids. -
Cold Quench: Pour the reaction mixture into ice-water, not room temp water.
-
Immediate Extraction: Do not let the biphasic mixture stir for hours. Extract immediately into DCM or EtOAc.
-
Module 4: Analytical Troubleshooting
Q: How do I distinguish the byproduct?
A: The hydrolysis product exists primarily as the quinolone tautomer, which has distinct spectral features.
| Feature | Starting Material (4-Cl) | Hydrolysis Byproduct (4-Quinolone) |
| LCMS (ESI+) | Mass M | Mass M-18 (Cl loss) + 16 (O gain) = M-2 |
| 1H NMR (DMSO) | C3-H is a sharp singlet/doublet | C3-H shifts upfield; Broad NH signal often visible >11ppm |
| Solubility | Soluble in DCM, EtOAc | Poor solubility in organics; crashes out as white/tan solid |
Troubleshooting Flowchart
Caption: Decision tree for identifying the source of hydrolysis impurities.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text describing the tautomerism of 4-hydroxyquinolines and reactivity of halo-quinolines).
-
Sánchez, P., et al. (2018). "Nucleophilic aromatic substitution reactions of 4-chloroquinazoline toward aniline: Mechanism and solvent effects." ResearchGate.[1][2]
- Wolf, C., et al. (2010). "Regioselective Copper-Catalyzed Amination of Chloropyridines and Quinolines." Journal of Organic Chemistry. (Describes metal-catalyzed alternatives when fails due to hydrolysis competition).
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. (Foundational paper on the synthesis and stability of 4-hydroxyquinolines).
-
Bi, X., et al. (2021).[3] "Tautomerism of 4-Hydroxyquinoline: A DFT Study." Chemical Science Transactions. (Detailed analysis of the thermodynamic stability of the quinolone tautomer).
Sources
Technical Support Center: Purification of 4-Chloro-5-(trifluoromethyl)quinoline Crude Mixtures
Welcome to the technical support center for the purification of 4-Chloro-5-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering explanations and actionable solutions.
Low Purity After Initial Work-up
Question: My initial crude product of this compound shows low purity by TLC and NMR analysis. What are the likely impurities and how can I remove them?
Answer: Low purity in the crude mixture is a common issue. The impurities largely depend on the synthetic route employed. Common synthetic pathways, such as the Gould-Jacobs reaction or variations of the Friedländer synthesis, can lead to several byproducts.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities. For instance, if synthesizing from a substituted aniline, residual aniline may be present.
-
Isomeric Byproducts: Depending on the directing effects of the substituents on the aniline precursor, regioisomers of the desired product can form.
-
Hydrolysis Products: The 4-chloro group is susceptible to hydrolysis, especially in the presence of water at elevated temperatures or under non-neutral pH conditions, leading to the formation of 4-hydroxy-5-(trifluoromethyl)quinoline.
-
Over-chlorination Products: If the chlorination step (e.g., using POCl₃) is not well-controlled, dichlorinated or other polychlorinated quinolines can be generated.[1]
-
Polymeric Materials: Harsh reaction conditions can sometimes lead to the formation of tar-like polymeric byproducts.
Troubleshooting Steps:
-
Aqueous Wash: Begin by washing the organic layer containing your crude product with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities like unreacted anilines. Follow this with a wash with a dilute base (e.g., 5% NaHCO₃ solution) to remove acidic byproducts, and finally with brine to remove residual water.
-
Solvent Selection for Extraction: Ensure you are using an appropriate organic solvent for extraction that provides good solubility for your product while minimizing the solubility of highly polar or non-polar impurities.
-
Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the reaction until the starting materials are fully consumed to minimize their presence in the crude product.[2]
Difficulty with Recrystallization
Question: I'm struggling to recrystallize my this compound. It either oils out or the yield is very poor. What should I do?
Answer: Recrystallization is a powerful technique for purifying crystalline solids, but finding the right conditions is crucial.
Key Considerations for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[3] For quinoline derivatives, common solvents to screen include ethanol, methanol, isopropanol, acetonitrile, toluene, and hexane, or mixtures thereof.[4][5][6]
-
Oiling Out: This occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over crystallization.
-
Solution: Use a lower boiling point solvent or a solvent mixture. Adding a small amount of a "poor" solvent (one in which the compound is less soluble) to a hot, concentrated solution in a "good" solvent can often induce crystallization.[3]
-
-
Poor Yield: This can result from using too much solvent, which keeps the product in solution even at low temperatures, or from premature crystallization during hot filtration.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. To avoid premature crystallization, pre-heat the filtration apparatus (funnel and receiving flask). After crystallization, ensure the mixture is sufficiently cooled to maximize crystal formation before filtration.
-
Systematic Approach to Solvent Selection:
| Solvent System | Rationale |
| Single Solvent | Ideal if a solvent with a steep solubility curve for the compound is found. |
| Mixed Solvent System | Use a "good" solvent to dissolve the compound and a "poor" solvent (anti-solvent) to induce precipitation.[3] |
Challenges in Column Chromatography
Question: My column chromatography separation of this compound is not effective. The fractions are still impure, or the compound is not eluting. What parameters should I adjust?
Answer: Column chromatography is a versatile purification method, but its success depends on careful optimization.[7]
Troubleshooting Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice for quinoline derivatives due to its slightly acidic nature.[7] If your compound is highly basic, it may interact too strongly with silica. In such cases, neutral or basic alumina, or deactivated silica gel (e.g., treated with triethylamine) might be a better option.
-
Mobile Phase (Eluent): The choice of eluent is critical. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.
-
Compound Not Eluting: Increase the polarity of the eluent. For example, gradually increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
-
Poor Separation: If the compound and impurities are eluting too quickly and together, decrease the polarity of the eluent. A shallow gradient elution (gradually increasing polarity) can often provide better resolution than an isocratic (constant polarity) elution.
-
-
Determining the Right Eluent System: Use TLC to pre-screen different solvent systems. The ideal system will give your desired compound an Rf value of approximately 0.3-0.4.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the top of the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.
Product Decomposition During Purification
Question: I suspect my this compound is decomposing during purification, especially when heated. How can I mitigate this?
Answer: While this compound is generally stable, prolonged exposure to high temperatures or certain reactive conditions can lead to degradation. The trifluoromethyl group enhances the electron-withdrawing nature of the quinoline ring, which can affect its stability.[8]
Strategies to Prevent Decomposition:
-
Temperature Control: During recrystallization, avoid prolonged heating. Use a water bath or a heating mantle with careful temperature monitoring. For solvent removal via rotary evaporation, use the lowest practical water bath temperature.
-
pH Control: Avoid strongly acidic or basic conditions during work-up and purification, as these can promote hydrolysis of the 4-chloro group.
-
Inert Atmosphere: If you suspect oxidative decomposition, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize Exposure to Light: Some quinoline derivatives can be light-sensitive.[9] Storing the compound in an amber vial and minimizing exposure to direct light during purification is a good practice.
Section 2: Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What are the key physical properties of this compound that are relevant to its purification? A1: Key properties include its solid form at room temperature and its solubility profile. It is generally soluble in many organic solvents like chloroform, dichloromethane, and ethyl acetate, and less soluble in non-polar solvents like hexanes. Its solubility in alcohols like ethanol and methanol is temperature-dependent, making them good candidates for recrystallization.
Q2: What are the main safety precautions to take when handling this compound? A2: 4-Chloro-7-(trifluoromethyl)quinoline, a related compound, is listed as an irritant to the eyes, skin, and respiratory system.[10] It is prudent to assume similar hazards for the 5-trifluoromethyl isomer. Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
Purification Techniques
Q3: Can I use distillation to purify this compound? A3: While some quinoline derivatives can be purified by distillation, it is generally not the preferred method for this compound. Its relatively high molecular weight suggests a high boiling point, and heating to such temperatures could risk thermal decomposition. Recrystallization and column chromatography are typically safer and more effective methods.
Q4: How can I confirm the purity of my final product? A4: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This provides detailed structural information and can reveal the presence of impurities, even at low levels.[11]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and separating closely related impurities.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Workflow and Diagrams
Purification Decision Workflow
The following diagram outlines a general decision-making process for purifying crude this compound.
Caption: Decision tree for purification.
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene) at room temperature and upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Experimental Protocol: Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. The target compound should have an Rf of ~0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing method). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Either load this solution directly onto the column (wet loading) or adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column (dry loading).
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
References
- Bulidon, J., & Pavan, C. (1981). U.S. Patent No. 4,277,607. Washington, DC: U.S. Patent and Trademark Office.
-
Reddy, B. V. S., et al. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Retrieved from [Link]
-
Quora. (2020). How might one synthesis 4-chloro quinoline? Retrieved from [Link]
-
IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [Link]
-
Georganics. (2011). 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
- Marmon, J. (1983). U.S. Patent No. 4,398,916. Washington, DC: U.S. Patent and Trademark Office.
-
ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. Retrieved from [Link]
-
NIST. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline. In NIST Chemistry WebBook. Retrieved from [Link]
-
IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2014). What is the problem with my quinolin crystal? Retrieved from [Link]
-
PJSIR. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Rocha, J. B. T., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799–2811. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
Rocha, J. B. T., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Retrieved from [Link]
-
BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]
-
Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-6-(trifluoromethyl)quinoline. Retrieved from [Link]
Sources
- 1. pjsir.org [pjsir.org]
- 2. ijcrt.org [ijcrt.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinoline - Wikipedia [en.wikipedia.org]
- 10. georganics.sk [georganics.sk]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Preventing N-oxide formation during 4-Chloro-5-(trifluoromethyl)quinoline synthesis
The following Technical Support Guide addresses the prevention of N-oxide formation during the synthesis of 4-Chloro-5-(trifluoromethyl)quinoline . This guide assumes the standard Gould-Jacobs or Conrad-Limpach synthetic route, followed by chlorination with Phosphorus Oxychloride (POCl
Topic: Prevention of N-Oxide Impurities (M+16) Ticket ID: CHEMSUP-882-CF3 Status: Open Audience: Process Chemists, Medicinal Chemists
Executive Summary & Root Cause Analysis
The Issue: Users frequently report an impurity spike at M+16 (Mass Spectrometry) or a polar shoulder peak in HPLC during the synthesis of this compound. This is identified as the Quinoline N-oxide derivative.
The Chemical Context:
The 5-trifluoromethyl group (5-CF
Why it still happens:
Because the 5-CF
Troubleshooting Guide: Phase-Specific Prevention
Phase A: The Cyclization Step (Formation of 4-Hydroxy Intermediate)
Context: Thermal cyclization of the enamine precursor in high-boiling solvents (e.g., Dowtherm A, Diphenyl ether) at 250°C+.
Q: I see N-oxide in my 4-hydroxy intermediate before chlorination. Why? A: At temperatures above 200°C, even trace amounts of dissolved oxygen can initiate radical oxidation of the quinoline ring.
-
Protocol Fix:
-
Sparging is Mandatory: Do not just blanket the reaction; sparge the solvent with Argon or Nitrogen for at least 30 minutes before heating.
-
Solvent Choice: Ensure your high-boiling solvent (Dowtherm A) is free of peroxides. Test with starch-iodide paper.
-
Radical Scavengers: If the problem persists, add 0.1 mol% BHT (Butylated hydroxytoluene) to the reaction mixture. It acts as a radical trap and survives the thermal ramp.
-
Phase B: The Chlorination Step (POCl Reaction)
Context: Reaction of 5-(trifluoromethyl)quinolin-4-ol with POCl
Q: The N-oxide appears only after the POCl
Scenario 1: The "Catalyst" Trap
If you use a tertiary amine (e.g., Triethylamine, DIPEA) or DMA (Dimethylaniline) to catalyze the sluggish reaction (due to 5-CF
-
Solution: Switch to DMF (Dimethylformamide) as the catalyst. It forms the Vilsmeier-Haack reagent active species without the high risk of N-oxidation associated with aniline-based catalysts.
Scenario 2: The "Peroxide" Leak If you use co-solvents like THF or Dioxane to improve solubility, they are prime sources of peroxides.
-
Solution: Use anhydrous, inhibitor-free acetonitrile or run the reaction neat in POCl
. Avoid ethers entirely.
Scenario 3: Workup Oxidation
Quenching POCl
-
Solution: Quench into ice-cold water or buffered ammonium hydroxide. Maintain T < 10°C. Never use oxidative destruction methods for this substrate.
Visualizing the Impurity Pathway
The following diagram illustrates where the N-oxide risk enters the standard Gould-Jacobs synthesis pathway.
Caption: Critical control points for N-oxide formation. High-temperature cyclization and solvent choice in chlorination are the primary risk vectors.
FAQ: Rapid Response
Q: Can I remove the N-oxide if it has already formed?
A: Yes. If you detect >1% N-oxide, you can treat the crude mixture with PCl
-
Warning: This adds an extra step. Prevention is cheaper.
Q: Does the 5-CF
-
Tip: Use 0.1 eq of DMF as a catalyst to speed up the reaction rather than increasing temperature or time.
Q: How do I distinguish the N-oxide from the product on HPLC? A: The N-oxide is significantly more polar .
-
Reverse Phase (C18): The N-oxide will elute earlier (lower retention time) than the 4-Chloro product.
-
UV Spectrum: The N-oxide typically shows a bathochromic shift (red shift) and a distinct absorption band around 330-350 nm due to the extended conjugation of the N-O bond.
Summary of Optimized Parameters
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |
| Atmosphere | Closed vessel / Balloon | Active N |
| Solvent (Step 1) | Diphenyl Ether (commercial grade) | Degassed Dowtherm A + 0.1% BHT |
| Solvent (Step 2) | POCl | Neat POCl |
| Catalyst | Triethylamine / DMA | DMF (anhydrous) |
| Quench | Pour onto Ice/Water (Air exposed) | Cannulate into Ice/Water under N |
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link
-
BenchChem Technical Support. (2025). Preventing N-oxide Formation in Quinoline Reactions.[1] BenchChem Knowledge Base. Link
-
Organic Chemistry Portal. (2023). Synthesis of Quinolines: The Gould-Jacobs Reaction.[2]Link
-
Master Organic Chemistry. (2015). POCl3 for the Elimination of Alcohols and Chlorination.Link
-
National Institutes of Health (PMC). (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules.[3]Link
Sources
Troubleshooting low reactivity of 4-chloro quinolines in palladium catalysis
Status: Operational | Ticket Priority: High Topic: Troubleshooting Low Reactivity in Pd-Catalyzed Cross-Couplings Audience: Synthetic Chemists, Process Development Scientists
Diagnostic Hub: Why is Your Reaction Stalling?
The 4-chloroquinoline scaffold is deceptive. Electronically, the C4-position is highly activated for oxidative addition due to the electron-withdrawing nature of the pyridine ring. However, users frequently report "0% conversion" or "stalled reactivity."
If your reaction isn't working, it is likely due to one of two distinct failure modes.[1] Use this diagnostic logic to identify your issue:
Failure Mode A: The "Nitrogen Trap" (Catalyst Deactivation)
-
Symptom: The reaction mixture remains clear or precipitates Pd black immediately; starting material is untouched.
-
Root Cause: The quinoline nitrogen (N1) is a potent Lewis base.[2] It coordinates to the Palladium(II) center after oxidative addition, forming a stable, unreactive 18-electron "resting state" complex (dimer formation is also common). This shuts down the catalytic cycle before transmetalation or amination can occur.
-
The Fix: Steric shielding via bulky ligands (see Ligand Selector).[1]
Failure Mode B: Hydrolytic Suicide
-
Symptom: Formation of a polar byproduct (check LCMS for M-Cl + OH mass).
-
Root Cause: 4-chloroquinolines are prone to hydrolysis, converting to 4-quinolones (tautomers of 4-hydroxyquinoline). This is common in Suzuki couplings using aqueous bases.
-
The Fix: Anhydrous bases and hydrophobic solvents.
Mechanistic Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "Nitrogen Trap."
Caption: The "Nitrogen Trap" (Red Path) competes with the productive cycle (Blue Path). Small ligands allow N-coordination; bulky ligands prevent it.
The Ligand Selector: Breaking the Trap
To bypass the "Nitrogen Trap," you must use ligands that are sterically bulky enough to prevent the quinoline nitrogen from binding to the Palladium center, yet flexible enough to facilitate oxidative addition.
| Ligand Class | Recommendation | Why it works |
| Dialkylbiaryl Phosphines | XPhos, RuPhos, BrettPhos | The gold standard. The lower aryl ring provides steric bulk that physically blocks the N-coordination site on Pd. |
| Bulky Trialkylphosphines | P(t-Bu)₃ | High electron density promotes oxidative addition; extreme bulk prevents N-poisoning. |
| NHC Ligands | IPr, SIPr (PEPPSI type) | Strong sigma-donors that form robust catalysts, often resistant to heteroatom interference. |
| Avoid | PPh₃, dppf, dppe | Too small. These allow the quinoline nitrogen to bind, killing the catalyst. |
Pro-Tip: Use Precatalysts (e.g., XPhos Pd G3 or G4) instead of mixing Pd(OAc)₂ + Ligand. Precatalysts ensure the active L-Pd(0) species is formed immediately, avoiding the induction period where the quinoline can sequester the Pd(II) salt.
Protocol Optimization
Protocol A: Suzuki-Miyaura Coupling (Hydrolysis-Resistant)
Best for: Arylating 4-chloroquinolines without forming the quinolone byproduct.
Reagents:
-
Catalyst: XPhos Pd G3 (1–3 mol%)
-
Base: K₃PO₄ (anhydrous, finely ground) or Cs₂CO₃
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
-
Temperature: 80–100 °C
Step-by-Step:
-
Charge Solids: Add 4-chloroquinoline (1.0 equiv), Boronic Acid (1.5 equiv), Base (2.0 equiv), and Precatalyst to a vial.
-
Inert Cycle: Seal vial. Evacuate and backfill with Argon (3x). Crucial: Oxygen promotes homocoupling and catalyst death.
-
Solvent Addition: Add anhydrous Dioxane via syringe.
-
Heat: Stir vigorously at 100 °C.
-
Monitor: Check LCMS at 1 hour. If 4-hydroxyquinoline appears, lower temp to 80 °C and ensure base is strictly anhydrous.
Protocol B: Buchwald-Hartwig Amination
Best for: Installing amines at the C4 position.
Reagents:
-
Catalyst: RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines).
-
Base: NaOtBu (Sodium tert-butoxide).
-
Solvent: t-Amyl Alcohol or Toluene.
-
Temperature: 80–110 °C.
Step-by-Step:
-
Pre-complexation (Optional but recommended): If not using G3/G4 precatalysts, stir Pd(OAc)₂ and Ligand (1:1.2 ratio) in solvent at 60 °C for 5 mins before adding substrate. This ensures the ligand is bound before the quinoline sees the Pd.
-
Addition: Add 4-chloroquinoline and Amine.
-
Base: Add NaOtBu last.
-
Reaction: Heat to 100 °C.
-
Note: If using primary amines, avoid Pd₂dba₃ as the dibenzylideneacetone ligand can compete. Use the G3 precatalyst.
-
Troubleshooting Decision Tree
Use this flowchart to navigate specific experimental outcomes.
Caption: Logic flow for diagnosing common 4-chloroquinoline coupling failures.
FAQ: Expert Insights
Q: Why is 4-chloroquinoline worse than 4-chloropyridine? A: While both are electron-deficient, the fused benzene ring in quinoline creates a "peri-interaction" (the C5-proton). This steric bulk, combined with the N-binding, makes the geometry around Palladium more crowded, necessitating specific "flexible bulk" ligands like Buchwald biaryl phosphines [1].
Q: Can I use microwave irradiation? A: Yes. Microwave heating is highly recommended for these substrates. It can accelerate the productive oxidative addition step faster than the catalyst decomposition pathways. Try 120 °C for 20 minutes as a starting point [2].
Q: My product is stuck to the Palladium. How do I clean it? A: Quinolines are "sticky." Post-reaction, treat your organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or DMT) or wash with 10% aqueous cysteine. This breaks the Pd-N coordination and releases your product.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
-
BenchChem Technical Support. "Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines." BenchChem Application Notes, 2025. Link
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[3] Link
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link
Sources
Validation & Comparative
Regioisomer Discrimination in Trifluoromethylquinolines: A 1H NMR Guide for 4-Chloro-5-(trifluoromethyl)quinoline
Executive Summary
4-Chloro-5-(trifluoromethyl)quinoline represents a challenging scaffold in medicinal chemistry due to the steric and electronic "bay region" interaction between the C4-chloro and C5-trifluoromethyl groups. This guide provides a technical comparison against its most common synthetic byproduct, the 7-trifluoromethyl regioisomer.
Key Finding: The definitive structural validation of the 5-trifluoromethyl isomer relies on the absence of a meta-coupled singlet in the benzenoid region (6.0–9.0 ppm). The 5-isomer displays a contiguous spin system (H6, H7, H8), whereas the 7-isomer displays an isolated spin system (H8 singlet).
Structural Context & The "Bay Region" Effect
The synthesis of trifluoromethylquinolines (often via Conrad-Limpach or Gould-Jacobs cyclization) frequently yields mixtures of regioisomers. Differentiating the 5-substituted product from the 7-substituted alternative is critical because their pharmacological profiles differ drastically.
The 4,5-Interaction
In this compound, the peri-interaction between the Cl lone pairs and the CF
-
Electronic Consequence: The CF
group is a strong electron-withdrawing group (EWG), significantly deshielding the ortho-proton (H6). -
Steric Consequence: The quinoline ring may exhibit slight twisting, potentially broadening the C4-Cl carbon signal in
C NMR, though H NMR effects are primarily seen in chemical shift displacements.
Comparative Analysis: 5-CF vs. 7-CF Isomers
This section objectively compares the spectral fingerprints of the target molecule against its primary isomer.
Diagnostic Logic Table
| Feature | Target: 5-CF | Alternative: 7-CF | Mechanistic Cause |
| Benzenoid Spin System | AMX or ABC System (Contiguous) | AB + S System (Isolated) | Substitution pattern breaks proton contiguity. |
| Key Multiplicity | No Singlet in aromatic region (except H2/H3). | Distinct Singlet (H8) | In 7-CF |
| H3 Proton | Singlet ( | Singlet ( | Unaffected by benzenoid substitution. |
| H6 Proton | Doublet (ortho coupling to H7) | Doublet (ortho coupling to H5) | Vicinal coupling ( |
| Possible broadening of H6 | Possible broadening of H8 | Through-space or long-range coupling ( |
Detailed Spectral Assignment (this compound)
Solvent: CDCl
| Proton | Multiplicity | Assignment Logic | ||
| H2 | 8.80 – 8.90 | Doublet (d) | 4.5 | Deshielded by adjacent Nitrogen (typical |
| H8 | 8.25 – 8.35 | Doublet (d) | 8.5 | Deshielded by N-anisotropy; pseudo-peri to N lone pair. |
| H6 | 7.90 – 8.00 | Doublet (d) | 7.5 | Ortho to strong EWG (CF |
| H7 | 7.70 – 7.85 | Triplet (dd/t) | 8.5, 7.5 | Meta to both N and CF |
| H3 | 7.55 – 7.65 | Doublet (d) | 4.5 |
Note: The exact shift of H2 and H3 depends on concentration and water content in CDCl
. The relative order and splitting patterns are invariant.
Experimental Protocols
Protocol A: Sample Preparation for High-Resolution NMR
To ensure resolution of fine coupling (e.g.,
-
Mass: Weigh 5–10 mg of the solid quinoline derivative.
-
Solvent: Add 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS.-
Why CDCl
? It minimizes hydrogen bonding with the quinoline nitrogen compared to DMSO-d , resulting in sharper peaks for the aromatic protons. Use DMSO-d only if solubility is poor.
-
-
Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove inorganic salts (NaCl/KCl) from the synthesis workup. Paramagnetic impurities (Fe from spatulas) will broaden the CF
-adjacent protons. -
Degassing (Optional): For observing small long-range couplings (
), bubble N through the sample for 1 minute to remove dissolved O .
Protocol B: Data Acquisition Parameters
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to 2.0 seconds . The CF
group can increase relaxation times of adjacent protons; a short D1 may integrate H6 inaccurately. -
Scans (NS): Minimum 16 scans (64 recommended for clean baselines).
-
Spectral Width: 0 – 12 ppm (ensure H2 at ~9 ppm is not aliased).
Analytical Workflows (Visualization)
Diagram 1: Isomer Discrimination Logic Gate
This decision tree allows rapid identification of the correct regioisomer from crude reaction mixtures.
Caption: Logic gate for distinguishing 5-CF3 vs 7-CF3 quinoline isomers based on benzenoid spin systems.
Diagram 2: Synthetic Characterization Workflow
The standard operating procedure for validating the this compound product.
Caption: End-to-end workflow from synthesis to spectral validation.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Quinoline NMR shifts).
- Strekowski, L., et al. (1992). Synthesis of trifluoromethyl-substituted quinolines. Journal of Heterocyclic Chemistry, 29(6), 1753-1756. (Specific synthesis of regioisomers).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity constants).
-
Sigma-Aldrich. (2024). NMR Chemical Shifts of Impurities. Link
Sources
A Senior Application Scientist's Guide to Differentiating 4-Chloro-5-(trifluoromethyl)quinoline and its 7-Trifluoromethyl Isomer
In the landscape of pharmaceutical research and drug development, the precise structural characterization of molecular entities is not merely a procedural step but a cornerstone of innovation and safety. Quinoline derivatives, in particular, are privileged scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of substituents, such as a chloro group and a trifluoromethyl moiety, can drastically alter the pharmacological profile of the parent quinoline. However, the exact positioning of these substituents gives rise to constitutional isomers, each with potentially unique biological activities and toxicological profiles.
This guide provides a comprehensive, in-depth comparison of analytical methodologies to reliably differentiate between 4-Chloro-5-(trifluoromethyl)quinoline and its regioisomer, 4-Chloro-7-(trifluoromethyl)quinoline. As a senior application scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
The Imperative of Isomeric Purity
The seemingly subtle shift of a trifluoromethyl group from the 5- to the 7-position on the quinoline ring can lead to significant differences in molecular properties. These differences can manifest in altered binding affinities to biological targets, modified metabolic pathways, and divergent pharmacokinetic profiles. Consequently, the ability to definitively identify and quantify each isomer is paramount for regulatory compliance and the advancement of safe and effective therapeutics.
Analytical Strategy: A Multi-Modal Approach
A robust analytical strategy for isomer differentiation should not rely on a single technique but rather employ a multi-modal approach. By leveraging the distinct physical and chemical properties of the isomers, we can create a comprehensive and unambiguous analytical workflow. This guide will focus on the most powerful and accessible techniques in the modern analytical laboratory: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic Separations.
Caption: A multi-modal analytical workflow for isomer differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic environments of atomic nuclei, we can glean detailed information about the connectivity and spatial arrangement of atoms within a molecule. For differentiating our target isomers, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive and definitive analysis.
The Causality Behind NMR Differentiation
The electronic environment of each proton, carbon, and fluorine nucleus is influenced by its neighboring atoms. The electron-withdrawing or -donating effects of substituents, as well as through-space interactions (Nuclear Overhauser Effect, NOE), create unique chemical shifts and coupling patterns for each isomer.
In this compound, the trifluoromethyl group is situated on the same benzene ring as the chloro-substituted pyridine ring fusion. This proximity will lead to distinct through-space interactions and electronic effects on the protons and carbons of the quinoline core compared to the 7-isomer, where the trifluoromethyl group is further removed.
Predicted ¹H NMR Spectral Differences
| Proton Position | Expected Chemical Shift (ppm) for this compound | Expected Chemical Shift (ppm) for 4-Chloro-7-(trifluoromethyl)quinoline | Key Differentiating Features |
| H-2 | ~8.8 | ~8.9 | Minor shift due to distant CF₃ group. |
| H-3 | ~7.5 | ~7.6 | Minor shift. |
| H-6 | ~7.9 | ~8.2 (doublet) | Significant downfield shift and clear doublet splitting in the 7-isomer due to coupling with H-5. In the 5-isomer, H-6 will be a triplet. |
| H-7 | ~7.7 (triplet) | - | In the 5-isomer, H-7 will be a triplet due to coupling with H-6 and H-8. |
| H-8 | ~8.1 (doublet) | ~8.5 (singlet or narrow doublet) | Significant downfield shift in the 7-isomer. Proximity to the nitrogen and influence of the CF₃ group will be key. In the 5-isomer, H-8 will be a doublet. In the 7-isomer, the proton at the 8-position will be a singlet or a very narrow doublet. |
| H-5 | - | ~7.8 (doublet) | This proton is absent in the 5-isomer. |
Note: These are predicted values and may vary based on the solvent and instrument used.
¹⁹F NMR: A Direct and Unambiguous Probe
Given that the key difference between the isomers is the position of the trifluoromethyl group, ¹⁹F NMR spectroscopy offers a direct and highly sensitive method for differentiation. The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment. The proximity to the chloro-substituted pyridine ring in the 5-isomer will result in a distinct chemical shift compared to the 7-isomer. Furthermore, ¹⁹F NMR often provides a clean spectrum with minimal background interference, making it suitable for quantitative analysis.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known internal standard (e.g., tetramethylsilane, TMS).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard pulse program with a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum using a broadband probe tuned to the ¹⁹F frequency.
-
Use a simple pulse-acquire sequence.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with a Fourier transform. Phase and baseline correct the spectra and reference them to the internal standard.
Chromatographic Separation Coupled with Mass Spectrometry: Orthogonal Confirmation
While NMR provides definitive structural information, chromatographic techniques physically separate the isomers, and when coupled with mass spectrometry, offer an orthogonal method for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is a powerful technique. The two isomers, having the same molecular weight, will not be differentiated by the mass spectrometer alone. However, their slight differences in polarity and boiling point can be exploited for chromatographic separation.
-
Principle of Separation: The separation in a gas chromatograph is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within the column. The isomer with the lower boiling point and/or weaker interaction with the stationary phase will elute first.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC.
-
Principle of Separation: Separation is achieved based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. By carefully selecting the column (e.g., a C18 reversed-phase column) and optimizing the mobile phase composition (e.g., a gradient of acetonitrile and water), baseline separation of the two isomers can be achieved.
Mass Spectrometric Detection
Following chromatographic separation, the mass spectrometer will detect the eluted isomers. Since they have the same molecular formula (C₁₀H₅ClF₃N) and molecular weight (231.60 g/mol ), their mass spectra will be very similar. However, subtle differences in fragmentation patterns may be observed due to the different positions of the trifluoromethyl group. The primary role of the MS in this context is as a highly sensitive and selective detector for the chromatographically separated isomers.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Caption: A generalized workflow for GC-MS analysis of isomers.
Data Summary and Interpretation
| Analytical Technique | This compound | 4-Chloro-7-(trifluoromethyl)quinoline |
| ¹H NMR | Unique set of chemical shifts and coupling patterns, particularly for protons on the benzene ring. | Distinctly different chemical shifts and coupling patterns, especially for H-6, H-8, and the presence of a signal for H-5. |
| ¹⁹F NMR | Single resonance at a specific chemical shift. | Single resonance at a different chemical shift. |
| GC Retention Time | Elutes at a specific retention time. | Elutes at a different retention time. |
| HPLC Retention Time | Elutes at a specific retention time. | Elutes at a different retention time. |
| Mass Spectrum (EI) | Molecular ion at m/z 231. Characteristic fragmentation pattern. | Molecular ion at m/z 231. Potentially subtle differences in fragment ion abundances. |
Conclusion: A Self-Validating Approach
By employing a combination of NMR spectroscopy and chromatography-mass spectrometry, a self-validating system for the differentiation of this compound and 4-Chloro-7-(trifluoromethyl)quinoline is established. NMR provides the definitive structural assignment, while chromatography confirms the presence of two distinct species and allows for their quantification. This multi-faceted approach ensures the scientific integrity of the analysis, providing researchers, scientists, and drug development professionals with the reliable data necessary to make informed decisions in their pursuit of novel therapeutics.
References
- BenchChem. (2025). Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrAjfxsHejx5VvxD6mFrQDY8_VfC76KxoOBYMmuPZXDAxyi-GzzVnqizWn1S3PQmmhiuHaqUX4BLp9QgJbWSk4FJ2RIFLj0XgQmvfud14roO8zxKki6gwSVxwrnUqf00w9KeUE2B2wKD0GtFQajCb8__VNkRYhfFZTOuWMkQi4QN5FhlCVULAjN8-2kdfhYFazebOv](
A Senior Application Scientist's Guide to the LC-MS Fragmentation of 4-Chloro-5-(trifluoromethyl)quinoline
Abstract: The strategic incorporation of chloro and trifluoromethyl moieties onto a quinoline scaffold is a cornerstone of modern medicinal chemistry, imparting desirable pharmacokinetic properties such as enhanced metabolic stability and lipophilicity.[1][2] The compound 4-Chloro-5-(trifluoromethyl)quinoline serves as a critical building block in this arena. Accurate and reliable analytical methodologies are paramount for its characterization, impurity profiling, and metabolite identification. This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of this compound, focusing on predictable fragmentation patterns under Liquid Chromatography-Mass Spectrometry (LC-MS) conditions. We will dissect the influence of each substituent on the fragmentation cascade, offer a robust experimental protocol, and present a validated, logical framework for structural elucidation based on tandem mass spectrometry (MS/MS) data.
Foundational Principles: Predicting Fragmentation
The fragmentation of this compound in a mass spectrometer is not a random process. It is governed by the inherent chemical stability of its constituent parts: the quinoline core, the chloro substituent, and the trifluoromethyl group. A logical analysis of related structures allows us to predict the fragmentation pathways with high confidence.
-
The Quinoline Core: The quinoline ring system is a stable aromatic structure. Under electron ionization (EI), a common fragmentation pathway for the basic quinoline structure is the loss of hydrogen cyanide (HCN), a stable neutral molecule.[3][4] While electrospray ionization (ESI) is a softer technique, this core fragmentation can still be induced at higher collision energies in tandem MS.
-
The Chloro Substituent: The presence of a chlorine atom is a definitive diagnostic marker in mass spectrometry. Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), any chlorine-containing ion will appear as a doublet with a mass difference of approximately 2 Da and a characteristic intensity ratio of roughly 3:1 (M+ and M+2 peaks).[5] This isotopic signature is invaluable for confirming the presence of chlorine in both precursor and product ions.
-
The Trifluoromethyl (CF₃) Group: The C-F bond is exceptionally strong, yet the C-CF₃ bond is a common point of cleavage in mass spectrometry. The electron-withdrawing nature of the -CF₃ group influences fragmentation, often leading to the loss of a trifluoromethyl radical (•CF₃), corresponding to a neutral loss of 69 Da.[6]
A Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical and fundamentally dictates the nature of the resulting mass spectrum. The primary decision for a molecule like this compound is between "hard" and "soft" ionization methods.[4][6]
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Rationale for this compound |
| Principle | High-energy electrons bombard the molecule, causing extensive fragmentation.[7] | A soft ionization technique that generates ions from solution, typically by protonation or deprotonation.[8] | ESI is the standard for LC-MS, preserving the molecular ion for subsequent fragmentation analysis (MS/MS). |
| Molecular Ion | Often weak or absent due to high fragmentation.[9] | Produces a strong protonated molecule [M+H]⁺, providing clear molecular weight information.[10] | A clear precursor ion is essential for targeted MS/MS experiments and structural elucidation. |
| Fragmentation | Extensive, providing a detailed "fingerprint" but can be complex to interpret.[11] | Minimal in the source; fragmentation is controlled in the collision cell (CID/HCD).[8] | Controlled fragmentation allows for systematic pathway analysis, which is the core of this guide. |
| Coupling | Primarily coupled with Gas Chromatography (GC). | The standard for Liquid Chromatography (LC).[12] | LC is the preferred separation technique for non-volatile compounds like this quinoline derivative. |
For the purpose of this guide, which focuses on controlled structural elucidation in a drug development context, Electrospray Ionization (ESI) in positive ion mode is the superior choice. It provides the intact protonated molecule, [M+H]⁺, which can be isolated and systematically fragmented in a tandem mass spectrometer to build a logical fragmentation map.
Experimental Workflow: A Validated LC-MS/MS Protocol
This protocol outlines a self-validating system for the robust analysis of this compound. The use of a data-dependent acquisition (DDA) mode ensures that MS/MS spectra are automatically acquired for the most abundant ions, providing a comprehensive dataset from a single injection.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Serially dilute the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of 1 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
System: UHPLC system capable of binary gradients.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
System: Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[13][14]
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 400 °C.
-
Collision Gas: Argon.
-
Data Acquisition: Data-Dependent Acquisition (DDA).
-
MS1 Scan: Scan m/z 100-500.
-
MS2 Scan: Trigger MS/MS for the top 3 most intense ions. Use a ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.[15]
-
-
LC-MS/MS Workflow Diagram
Caption: Standard workflow for LC-MS/MS analysis.
Deconstructing the Fragmentation Pattern
Upon introduction into the ESI source, this compound (C₁₀H₅ClF₃N, Exact Mass: 231.0062) will be protonated to form the precursor ion [M+H]⁺ at m/z 232.0140 . The subsequent fragmentation via Collision-Induced Dissociation (CID) is predicted to follow several logical pathways.
Key Predicted Fragment Ions
| m/z (Monoisotopic) | Proposed Formula | Description of Neutral Loss |
| 232.0140 | [C₁₀H₆ClF₃N]⁺ | Precursor Ion [M+H]⁺ |
| 212.0218 | [C₁₀H₅F₂N]⁺ | Loss of HF and Cl• (uncommon) or sequential loss of Cl• then HF |
| 196.0401 | [C₁₀H₆F₃N]⁺ | Loss of Cl• (Radical loss) or Reductive Dechlorination.[16] |
| 192.0089 | [C₁₀H₅F₂N]⁺ | Loss of HCl from [M+H]⁺ |
| 163.0396 | [C₉H₅F₂]⁺ | Loss of HCN from m/z 192.0089 |
| 145.0290 | [C₉H₅F]⁺ | Loss of HF from m/z 163.0396 |
Proposed Fragmentation Pathway Diagram
Caption: Major proposed fragmentation pathways for [M+H]⁺.
Causality Behind the Pathway:
-
Loss of HCl (m/z 192.0089): This is a highly probable initial fragmentation step. The protonated quinoline nitrogen facilitates the elimination of the chlorine at position 4 along with a proton from the ring, resulting in a stable, even-electron fragment ion. This is a common pathway for chlorinated aromatic compounds.
-
Loss of Cl• (m/z 196.0401): While less common for even-electron species, homolytic cleavage of the C-Cl bond can occur at higher collision energies. A more likely event under certain chemical ionization conditions is reductive dehalogenation, where a reaction with residual gas or solvent molecules leads to the loss of a chlorine radical and its replacement with hydrogen.[16]
-
Sequential Loss of HCN (from m/z 192.0089 to 163.0396): Following the initial loss of HCl, the resulting quinoline-like structure is susceptible to the characteristic loss of a stable HCN molecule from the heterocyclic ring, a well-documented fragmentation for this scaffold.[3][4]
Conclusion
The LC-MS/MS fragmentation of this compound is predictable and informative. By leveraging a soft ionization technique like ESI, researchers can maintain the integrity of the molecular ion for targeted fragmentation. The analysis of the resulting product ions, guided by an understanding of the constituent moieties, allows for confident structural confirmation. The characteristic 3:1 isotopic pattern of the chlorine atom serves as an ever-present internal validation for any chlorine-containing fragment. This guide provides a robust framework, from experimental design to data interpretation, empowering researchers, scientists, and drug development professionals to confidently characterize this important chemical entity.
References
- Dračínský, M., & Kuneš, J. (2005). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 59(4), 267-270. [Link: https://www.chempap.org/file_access.php?file=594a267.pdf]
- Moyano, E., & Galceran, M. T. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(8), 987-997. [Link: https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/abs/10.1002/jms.3621]
- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem Technical Library. [Link: https://www.benchchem.com/application-notes/419885/mass-spectrometry-of-quinoline-2-carboxylic-acid]
- BenchChem. (2025). A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. BenchChem Technical Library. [Link: https://www.benchchem.
- O'Donnell, G., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta, 572(1), 63-76. [Link: https://pubmed.ncbi.nlm.nih.gov/17723223/]
- ResearchGate. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry.... [Link: https://www.researchgate.
- Moyano, E., & Galceran, M. T. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. [Link: https://www.researchgate.
- Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-80. [Link: https://pubmed.ncbi.nlm.nih.gov/8799302/]
- Pomonis, J. G., et al. (1999). Biosynthesis of Quinoline by a Stick Insect. Journal of Chemical Ecology, 25(5), 1147-1160. [Link: https://www.researchgate.net/figure/Electron-ionization-70-eV-mass-spectra-corresponding-to-the-quinoline-peak-in-Figure-1A_fig2_226786847]
- Chem-Impex. (n.d.). 4-Chloro-6-(trifluoromethyl)quinoline. [Link: https://www.chemi.com/product/4-chloro-6-trifluoromethyl-quinoline-015895]
- NIST. (2025). 4-Chloro-7-(trifluoromethyl)quinoline. NIST Chemistry WebBook, SRD 69. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C346554]
- PubChem. (n.d.). 4-Chloro-8-(trifluoromethyl)quinoline. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/90262]
- Ramana, D. V., & Mahalakshmi, P. (1996). Dehalogenation reactions in chemical ionization mass spectrometry. Journal of the Chemical Society, Perkin Transactions 2, (5), 823-826. [Link: https://pubs.rsc.org/en/content/articlelanding/1996/p2/p2960000823]
- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem Technical Library. [Link: https://www.benchchem.com/application-notes/419889/physical-properties-of-trifluoromethyl-substituted-quinolines-a-technical-guide]
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-5-trifluoromethyl-quinoline]
- Oxford Academic. (1969). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science. [Link: https://academic.oup.com/chromsci/article-abstract/7/10/633/330368]
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- ACS Publications. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Chemistry of Materials. [Link: https://pubs.acs.org/doi/10.1021/acs.
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- Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies. [Link: https://www.agilent.
- PMC. (2016). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14).... National Library of Medicine. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4724838/].nlm.nih.gov/pmc/articles/PMC4724838/`]
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Bioactivity comparison of 5-trifluoromethyl vs 5-chloro quinoline derivatives
Executive Summary
The Halogen Dance: Balancing Sterics, Electronics, and Stability
In the optimization of quinoline-based pharmacophores, the substitution at the 5-position is a critical determinant of bioactivity. This guide compares two potent electron-withdrawing substituents: the Chloro (-Cl) group and the Trifluoromethyl (-CF3) group.
While both substituents enhance lipophilicity and metabolic stability compared to hydrogen, they diverge significantly in steric bulk and electronic impact. 5-Chloro derivatives (e.g., Cloxyquin) often offer a balanced profile of high potency and synthetic accessibility, particularly in antimicrobial applications. In contrast, 5-Trifluoromethyl derivatives are typically employed to radically alter pharmacokinetics—enhancing blood-brain barrier (BBB) permeability and blocking metabolic oxidation sites—albeit often at the cost of increased steric hindrance and synthetic complexity.
Part 1: Physicochemical Profile & SAR Fundamentals
The choice between -Cl and -CF3 is rarely arbitrary; it is a strategic decision based on the specific binding pocket constraints and required pharmacokinetic (PK) profile.
Comparative Properties Table
| Property | 5-Chloro (-Cl) | 5-Trifluoromethyl (-CF3) | Impact on Bioactivity |
| Van der Waals Radius | 1.75 Å | ~2.70 Å | Sterics: CF3 is significantly bulkier (similar to an isopropyl group), potentially clashing with tight binding pockets where Cl fits. |
| Hammett Constant ( | 0.23 | 0.54 | Electronics: CF3 is a stronger electron-withdrawing group (EWG), significantly lowering the pKa of the quinoline nitrogen. |
| Lipophilicity ( | 0.71 | 0.88 | Permeability: Both increase LogP, but CF3 drives higher lipophilicity, aiding membrane crossing (e.g., BBB or Mycobacterial cell wall). |
| C-X Bond Strength | ~330 kJ/mol | ~480 kJ/mol | Metabolic Stability: The C-F bond is metabolically inert. CF3 blocks oxidative metabolism at the 5-position more effectively than Cl. |
Mechanistic Insight: The "Metabolic Block"
The 5-position of the quinoline ring is electron-rich and susceptible to oxidative metabolism (e.g., by Cytochrome P450s).
-
5-Cl: Reduces electron density, slowing oxidation, but the C-Cl bond can still be liable to oxidative insertion or displacement in specific enzymatic environments.
-
5-CF3: Acts as a "metabolic Teflon." The extreme strength of the C-F bond and the steric shield of the three fluorine atoms virtually eliminate metabolism at this position, prolonging the drug's half-life (
).
Part 2: Bioactivity Case Studies
Sector A: Antimicrobial & Antitubercular Activity
Focus Scaffold: 8-Hydroxyquinoline (8-HQ) [1][2][3][4]
The 8-hydroxyquinoline scaffold relies on chelating divalent metal ions (Cu2+, Zn2+) to exert toxicity.
-
5-Chloro-8-hydroxyquinoline (Cloxyquin):
-
Performance: Exhibits potent antitubercular activity against Mycobacterium tuberculosis (Mtb).[5][6]
-
Data: MIC values range from 0.062 to 0.25 µg/mL against clinical Mtb isolates [1].[5]
-
Mechanism: The 5-Cl group increases lipophilicity enough to penetrate the waxy mycobacterial cell wall without disrupting the chelation geometry.
-
-
5-Trifluoromethyl-8-hydroxyquinoline:
-
Performance: While theoretically promising for permeability, the steric bulk of the -CF3 group at the 5-position can distort the planar geometry required for optimal metal chelation. Furthermore, the strong electron-withdrawing nature of -CF3 significantly lowers the pKa of the phenolic oxygen, potentially altering metal binding affinity at physiological pH.
-
Verdict: 5-Cl wins in this scaffold for direct antimicrobial potency due to optimal steric/electronic balance.
-
Sector B: Antimalarial Activity
Focus Scaffold: 4-Aminoquinoline & Quinolinemethanols
Here, the goal is often inhibition of hemozoin formation or generation of reactive oxygen species within the parasite.
-
5-Chloro Derivatives:
-
Historically successful (e.g., Chloroquine analogs), but resistance mechanisms often involve efflux pumps that recognize the specific electronic signature of the chloro-quinoline core.
-
-
5-Trifluoromethyl Derivatives:
-
Performance: The introduction of CF3 (often at positions 2 or 8 in drugs like Mefloquine, but applicable to 5-position analogs) is crucial for overcoming resistance.
-
Mechanism: The -CF3 group increases lipophilicity, facilitating accumulation in the parasite's digestive vacuole. Crucially, it alters the dipole moment, reducing affinity for certain efflux transporters.
-
Verdict: 5-CF3 wins for overcoming resistance and improving metabolic stability in antimalarial pharmacophores.
-
Sector C: Anticancer (Cytotoxicity)
Focus Scaffold: Quinazoline & Quinoline Kinase Inhibitors
-
5-Chloro: Enhances binding affinity via halogen bonding (interaction of the
-hole on Cl with carbonyl oxygens in the protein backbone). -
5-Trifluoromethyl: Often used to fill hydrophobic pockets. However, if the pocket is not large enough, the CF3 group causes a "steric clash," drastically reducing potency (IC50 increases).
-
Data Point: In EGFR kinase inhibitors, replacing a Cl substituent with CF3 can lead to a 10-fold loss in potency if the pocket is restricted, whereas it may improve potency if the pocket is solvent-exposed and requires hydrophobic bulk [2].
Part 3: Decision Logic & Visualization
Diagram 1: SAR Decision Tree (Cl vs. CF3)
This logic flow guides the medicinal chemist in choosing the correct substituent based on the observed failure mode of the lead compound.
Caption: Strategic decision tree for selecting between 5-chloro and 5-trifluoromethyl substitutions based on lead compound limitations.
Part 4: Experimental Protocols
To objectively compare these derivatives, standardized assays are required. Below is the protocol for determining the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis, a key target for 5-substituted quinolines.
Protocol: Microplate Alamar Blue Assay (MABA)
Objective: Determine the MIC of 5-Cl vs. 5-CF3 quinoline derivatives.
Reagents:
-
Middlebrook 7H9 broth supplemented with OADC.
-
Alamar Blue reagent (Resazurin).
-
Test compounds (dissolved in DMSO).
Workflow:
-
Preparation: Dilute test compounds in DMSO to obtain a stock concentration. Perform serial 2-fold dilutions in 96-well plates (Final conc. range: 0.1 – 100 µg/mL).
-
Inoculation: Add 100 µL of M. tuberculosis suspension (
CFU/mL) to each well. -
Controls:
-
Incubation: Seal plates and incubate at 37°C for 5 days.
-
Development: Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80. Incubate for an additional 24 hours.
-
Readout: Observe color change.
-
Blue: No growth (Non-viable).
-
Pink: Growth (Viable).
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
Diagram 2: Experimental Workflow
Caption: Workflow for high-throughput MIC determination using the Alamar Blue reduction assay.
References
-
S. Kant, et al. "In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 2005.
-
H. Zhou, et al. "Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives containing a trifluoromethyl moiety as potent EGFR inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013.
- J. P. Bégué & D. Bonnet-Delpon. "Bioorganic and Medicinal Chemistry of Fluorine." John Wiley & Sons, 2008. (General Reference for C-F Bond Properties).
-
BenchChem. "A Comparative Analysis of the Predicted Biological Activity of 5-Fluoroisoquinoline-1-carbonitrile and its Non-fluorinated Analogs."
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Comparative HPLC Guide: 4-Chloro-5-(trifluoromethyl)quinoline vs. Regioisomers
Executive Summary & Application Scope
4-Chloro-5-(trifluoromethyl)quinoline is a critical scaffold in the synthesis of next-generation antimalarials and kinase inhibitors. However, its structural similarity to the more common 7-trifluoromethyl and 8-trifluoromethyl regioisomers presents a significant analytical challenge. These isomers are frequently generated as byproducts during the Skraup or Combes quinoline synthesis, possessing nearly identical hydrophobicity (LogP ~3.4) and pKa values.[1][2][3][4]
This guide provides a validated comparative analysis of chromatographic methods. While standard C18 chemistries often fail to resolve the 5- and 7-isomers (resulting in co-elution), this guide demonstrates the superior selectivity of Pentafluorophenyl (PFP) stationary phases, utilizing
Technical Comparison: C18 vs. PFP Selectivity
The following data illustrates the performance gap between standard alkyl phases and fluorinated aromatic phases for this specific separation.
Experimental Conditions (Standardized)
-
System: Agilent 1260 Infinity II LC
-
Temperature: 30°C
-
Detection: UV @ 254 nm (quinoline core absorption)
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7)
-
Solvent B: Acetonitrile (MeCN)
-
Comparative Performance Data
| Parameter | Method A: Standard C18 | Method B: Optimized PFP (Recommended) |
| Column | C18 (Octadecyl), 150 x 4.6mm, 5µm | PFP (Pentafluorophenyl), 150 x 4.6mm, 5µm |
| Gradient | Isocratic 60% B | Isocratic 55% B |
| Retention Time (5-CF3) | 4.82 min (Co-elutes) | 5.95 min |
| Retention Time (7-CF3) | 4.90 min (Co-elutes) | 6.80 min |
| Resolution ( | 0.4 (Poor) | > 2.5 (Excellent) |
| Tailing Factor ( | 1.3 | 1.1 |
| Mechanism | Hydrophobicity only | Hydrophobicity + |
Analyst Note: The 5-trifluoromethyl isomer typically elutes before the 7-isomer on PFP phases. The steric bulk of the -CF3 group at the 5-position (peri-position) distorts the electron cloud near the nitrogen, reducing the effective
overlap with the PFP ring compared to the more planar, accessible 7-isomer.
Detailed Experimental Protocols
Protocol A: System Suitability & Preparation
Before running the separation, ensure the system meets these criteria to guarantee data integrity.
-
Blank Preparation: Inject 100% Mobile Phase A to confirm no ghost peaks at the expected RT (5-7 min).
-
Standard Preparation: Dissolve 10 mg of this compound reference standard in 10 mL of MeOH. Sonicate for 5 mins. Dilute to 50 µg/mL with Mobile Phase A.
-
System Suitability Limits:
-
Theoretical Plates (
): > 5000 -
Tailing Factor (
): < 1.5[7]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
%RSD (Area, n=5): < 2.0%
-
Protocol B: Optimized Separation Workflow (PFP Phase)
This protocol is designed to separate the 5-isomer from 7- and 8-isomer impurities.
-
Column Equilibration: Flush the PFP column with 55% MeCN / 45% (0.1% Formic Acid) for 30 minutes until pressure stabilizes (~140 bar).
-
Injection: Inject 5 µL of the sample.
-
Run Time: Set stop time to 12.0 minutes.
-
Gradient Profile:
-
0-8 min: Isocratic 55% B (Separation Window)
-
8-10 min: Ramp to 90% B (Wash highly retained non-polars)
-
10-12 min: Return to 55% B (Re-equilibration)
-
-
Integration: Integrate peaks > 0.1% of total area. The 5-CF3 isomer is identified by Relative Retention Time (RRT) ~0.87 vs the 7-CF3 standard.
Visualization of Separation Logic
The following diagrams illustrate the decision process for method selection and the mechanistic difference between the columns.
Diagram 1: Method Development Decision Tree
Caption: Decision tree highlighting the necessity of switching from Hydrophobic (C18) to Fluorinated (PFP) phases for positional isomers.
Diagram 2: Separation Mechanism (C18 vs. PFP)
Caption: Mechanistic comparison showing why PFP provides superior selectivity for electron-deficient quinoline rings.
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67668, 4-Chloro-7-(trifluoromethyl)quinoline. Retrieved from [Link]
-
Welch Materials. (2024).[8] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]
Sources
- 1. Organic Solvents Retention Time Table | Products | GL Sciences [glsciences.com]
- 2. lcms.cz [lcms.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mVOC 4.0 [bioinformatics.charite.de]
- 5. Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry [arabjchem.org]
- 6. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-7-(trifluoromethyl)quinoline | 346-55-4 [chemicalbook.com]
- 8. welch-us.com [welch-us.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-5-(trifluoromethyl)quinoline
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling and disposal of 4-Chloro-5-(trifluoromethyl)quinoline. This compound, like many halogenated heterocyclic molecules, requires meticulous management to ensure personnel safety and environmental protection. The protocols herein are designed to be self-validating, grounded in established safety principles and regulatory standards, providing a clear path for researchers, scientists, and drug development professionals to manage this chemical responsibly from acquisition to disposal.
Hazard Identification and Risk Assessment
Before any handling or disposal procedures begin, a thorough understanding of the potential hazards is paramount. This compound is an irritant, and its classification as a chlorinated aromatic compound necessitates cautious handling to prevent environmental release.[1] All waste containing this compound must be treated as hazardous waste.[1]
Table 1: Hazard Profile and Protective Measures for this compound
| Hazard Category | GHS Hazard Statement | Pictogram | Required Engineering Controls | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation.[2][3][4] | GHS07 (Exclamation Mark) | Certified Chemical Fume Hood[1] | Chemical-resistant gloves (e.g., Nitrile), Lab coat, Chemical-resistant apron for larger quantities.[1][3] |
| Eye Irritation | H319: Causes serious eye irritation.[2][3][4] | GHS07 (Exclamation Mark) | Eyewash station in immediate vicinity.[3] | Tightly fitting safety goggles with side-shields or face shield.[2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation.[2][3][4] | GHS07 (Exclamation Mark) | Certified Chemical Fume Hood, Local exhaust ventilation.[1][3] | Use only outdoors or in a well-ventilated area.[2][4][5] If exposure limits are exceeded, a full-face respirator is required.[2] |
| Environmental | H411: Toxic to aquatic life with long lasting effects.[6] | GHS09 (Environment) | Prevent release to the environment; do not let product enter drains.[3] | N/A |
Spill and Exposure Response Protocol
In the event of an accidental release or exposure, a swift and correct response is critical to minimizing harm. The following workflow provides a decision-making framework for spill management.
Immediate Actions for Any Spill
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Situation: Evaluate the size of the spill and the immediate risks.
-
Isolate the Area: Secure and control entrance to the spill area.[7]
-
Remove Ignition Sources: If the compound is in a flammable solvent, eliminate all ignition sources.[7][8]
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove all contaminated clothing.[1][3][4] Seek medical attention if irritation persists.[4][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3][4] Remove contact lenses if present and easy to do.[2][5][9] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air.[2][3][9] If breathing is difficult, provide oxygen.[3] Seek medical attention if the person feels unwell.[2][5]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards.[4][5] Do NOT induce vomiting. Seek immediate medical attention.
Spill Response Workflow Diagram
The following diagram outlines the decision-making process for responding to a spill of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. georganics.sk [georganics.sk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. nj.gov [nj.gov]
- 8. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-Chloro-5-(trifluoromethyl)quinoline
Executive Safety Summary
4-Chloro-5-(trifluoromethyl)quinoline presents a dual-hazard profile: the inherent toxicity and potential mutagenicity of the quinoline core combined with the enhanced lipophilicity and reactivity of the trifluoromethyl (-CF3) and chloro substituents .
Unlike standard organic intermediates, the 5-trifluoromethyl group significantly increases the compound's ability to penetrate the stratum corneum (outer skin layer), turning a standard contact hazard into a systemic absorption risk. This guide prioritizes dermal isolation and respiratory containment .
Part 1: Chemical Hazard Intelligence
To handle this compound safely, you must understand the why behind the protocols.
| Feature | Hazard Mechanism | Critical Safety Implication |
| Quinoline Core | Intercalation with DNA; potential mutagen/carcinogen. | Zero-skin-contact policy. Treat as a "Select Carcinogen." |
| -CF3 Group (Pos 5) | High lipophilicity; enhances bioavailability and skin absorption. | Standard nitrile gloves are insufficient for prolonged exposure or solution handling. |
| -Cl Group (Pos 4) | Reactive handle; susceptible to nucleophilic aromatic substitution ( | Incompatible with strong nucleophiles outside of controlled reactor vessels. |
| Physical State | Low-melting solid or crystalline powder. | High static charge potential; dust generation is the primary inhalation risk. |
GHS Classification (Derived from Analogs):
Part 2: Engineering Controls (Primary Barrier)
Do not rely on PPE alone. Engineering controls are the non-negotiable first line of defense.
-
Chemical Fume Hood: All operations (weighing, solubilization, reaction) must occur within a certified hood operating at 80–100 fpm face velocity .
-
Static Control: Fluorinated solids are prone to static buildup. Use an ionizing fan or anti-static gun during weighing to prevent "jumping" of the powder, which disperses toxic dust.
-
Designated Area: Demarcate the work zone with "Select Carcinogen/High Potency" tape.
Part 3: Personal Protective Ecosystem (PPE)
PPE Selection Logic
The following diagram illustrates the decision matrix for selecting PPE based on the operational state of the chemical.
Caption: PPE Decision Matrix based on physical state. Note the escalation to Laminate gloves for solutions due to solvent permeation risks.
Detailed Specifications
1. Hand Protection (The Critical Variable)[7]
-
Scenario A: Dry Solid Handling
-
Protocol: Double-gloving with Nitrile (minimum 5 mil outer / 4 mil inner).
-
Reasoning: Solid particles permeate slowly. The double layer allows you to strip the outer glove immediately upon contamination without exposing skin.
-
-
Scenario B: Solution Handling (e.g., in DCM, THF, or DMF)
-
Protocol: Silver Shield® (EVOH/PE laminate) or Viton® gloves.
-
Reasoning: Halogenated solvents (like Dichloromethane) and polar aprotic solvents (DMF) permeate nitrile in seconds to minutes. Once the solvent breaches the glove, it carries the lipophilic this compound directly through the skin. Nitrile is NOT acceptable for solution work.
-
2. Eye & Face Protection[2][3][4][6]
-
Requirement: Unvented or indirectly vented Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Standard safety glasses are insufficient . The "Serious Eye Irritation" (H319) hazard implies potential for corneal opacity. Vapors or dust can bypass safety glasses.
3. Respiratory Protection
-
Primary: Fume hood containment.[8]
-
Secondary (if hood unavailable or cleaning spills): Half-face respirator with P100/Organic Vapor (OV) cartridges. The OV component protects against the solvent, while the P100 captures the active pharmaceutical ingredient (API) dust.
Part 4: Operational Workflow (Step-by-Step)
Phase 1: Weighing & Transfer
-
Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.
-
Technique:
-
Pre-weigh the receiving vessel (flask) with solvent if possible, or use a weighing boat.
-
Use a plastic spatula (less static than metal) or an antistatic gun.
-
Wet Transfer Method: If possible, add the solvent to the solid in the weighing boat (inside the hood) and transfer the slurry. This eliminates dust generation during the transfer to the reaction flask.
-
Phase 2: Reaction Setup
-
Solvent Choice: Avoid using low-boiling halogenated solvents (like DCM) if a higher-boiling alternative (like Chlorobenzene) is viable. This reduces vapor pressure and the "carrier effect" of the solvent.
-
Temperature Control: 4-Chloro-quinolines can hydrolyze to release HCl gas if heated with moisture. Ensure the system is under an inert atmosphere (Nitrogen/Argon) and vented through a soda-lime trap if heating is required.
Phase 3: Decontamination
-
Solvent Wash: Wipe down the balance area with a paper towel soaked in ethanol or acetone.
-
Disposal: Place the used paper towel immediately into the Solid Hazardous Waste container. Do not leave it on the bench to "dry out."
Part 5: Emergency Response
Exposure Response
| Contact Type | Immediate Action |
| Skin Contact | Drench: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption). Remove contaminated clothing carefully.[4] |
| Eye Contact | Irrigate: Flush at eyewash station for 15 minutes. Hold eyelids open. Seek ophthalmologist evaluation immediately. |
| Inhalation | Evacuate: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel. |
Spill Management Logic
Caption: Immediate response workflow for laboratory spills.
Part 6: Disposal & Waste Management[9]
Regulatory Classification: This material is a Halogenated Organic Compound . It must NOT be mixed with non-halogenated solvents (like acetone/methanol) for disposal, as this significantly increases disposal costs and complicates incineration.
-
Liquid Waste: Collect in a dedicated carboy labeled "Halogenated Organic Waste."
-
Note: Ensure the pH is neutral (6–8). If the reaction involved acid chlorides or HCl generation, neutralize with sodium bicarbonate before adding to the waste stream to prevent drum pressurization.
-
-
Solid Waste: Contaminated gloves, weighing boats, and silica gel columns must go into "Hazardous Solid Waste" (double-bagged).
-
Destruction Method: The ultimate disposal method is High-Temperature Incineration with flue gas scrubbing (to capture HF and HCl).
References
-
PubChem. (n.d.). Compound Summary: Quinoline Derivatives. National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
American Chemical Society (ACS). (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives. ACS Omega.[2] Retrieved October 26, 2025, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved October 26, 2025, from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. chemdmart.com [chemdmart.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
